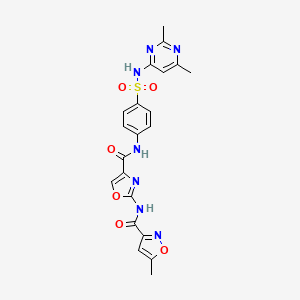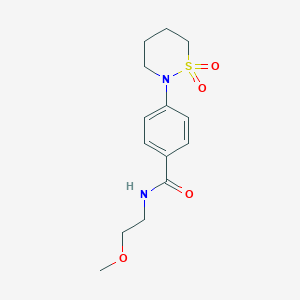![molecular formula C22H18N2O4S B2491997 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide CAS No. 684232-53-9](/img/structure/B2491997.png)
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related benzothiazole compounds involves acylation reactions, where aminophenols and benzoylchlorides react in solvents like THF. These processes are characterized by NMR and elemental analysis techniques to confirm the structure of the synthesized compounds (Karabulut et al., 2014). Another approach for synthesizing benzothiazole derivatives includes the benzoylation of 2-aminobenzothiazole using methoxybenzoylchloride, further characterized by gas chromatographic mass spectrometry (Prabukanthan et al., 2020).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been determined through single-crystal X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions on molecular geometry, highlighting the minor effects on bond lengths and angles but significant impacts on dihedral angles and aromatic ring conformations (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzothiazole compounds undergo various chemical reactions, including metabolic oxidation, which plays a crucial role in their mode of action. The formation of C- and N-hydroxylated derivatives has been explored to understand these processes, especially in the context of their antitumor activities (Kashiyama et al., 1999).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as their crystallization, solvation, and thermal stability, have been studied extensively. For instance, N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide exhibits triclinic crystal systems with specific space groups and is stable up to certain temperatures, highlighting its robustness for various applications (Prabukanthan et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and potential as antitumor agents, have been analyzed. Benzothiazole derivatives show selective growth inhibitory properties against specific cancer cell lines, with metabolic oxidation contributing to their selective anticancer profile (Kashiyama et al., 1999). Additionally, their antibacterial and antifungal activities have been tested, showing that certain compounds exhibit active properties in these areas (Prabukanthan et al., 2020).
Scientific Research Applications
Antitumor Activity
Benzothiazole derivatives exhibit significant antitumor activity against various cancer cell lines. The study by Wang et al. (2009) explored a quinol derivative with a 4-(benzothiazol-2-yl) substituent, demonstrating its effectiveness against human breast, colon, and renal cancer cell lines (Wang et al., 2009). Additionally, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable anticancer activity against multiple cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Luminescent Properties
Benzothiazole derivatives have been found to have significant luminescent properties. Lu et al. (2017) investigated three benzothiazole derivatives, demonstrating their potential in white light emission due to their diverse emission regions, making them suitable for light-emitting devices (Lu, Hu, Wang, Guo, & Yang, 2017).
Corrosion Inhibition
Benzothiazole derivatives are effective corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives that showed high efficiency in preventing steel corrosion in acidic environments (Hu, Yan-bin, Ma, Zhu, Jun, Li, & Cao, 2016).
Antimicrobial Activity
These derivatives also exhibit antimicrobial properties. Padalkar et al. (2014) prepared benzothiazole derivatives and found them effective against various bacterial and fungal strains (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014). Altıntop et al. (2011) also synthesized triazole derivatives with benzothiazole, showing promising antibacterial and antifungal activities (Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011).
Mechanism of Action
Target of Action
The compound N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide, also known as N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,6-dimethoxybenzamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This interaction disrupts the synthesis of arabinogalactan, thereby weakening the cell wall of the Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall and its disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .
Pharmacokinetics
Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles
Result of Action
The primary result of the compound’s action is the inhibition of DprE1, leading to a disruption in the synthesis of arabinogalactan. This disruption weakens the cell wall of Mycobacterium tuberculosis, potentially leading to cell death . The exact molecular and cellular effects of this compound’s action are still under investigation.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-27-17-7-5-8-18(28-2)20(17)21(26)23-13-10-11-16(25)14(12-13)22-24-15-6-3-4-9-19(15)29-22/h3-12,25H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJARAYKNNFOREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-](/img/structure/B2491914.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491918.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2491921.png)

![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2491924.png)
![N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2491926.png)
![3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491929.png)
![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491931.png)
![3-(Bromomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2491933.png)

![4-[(1,1-Dioxothian-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2491936.png)
